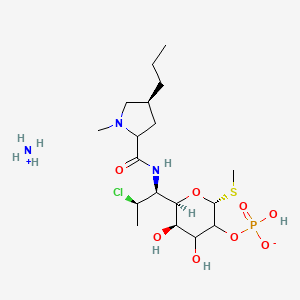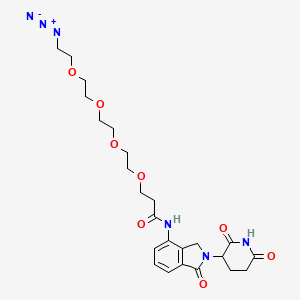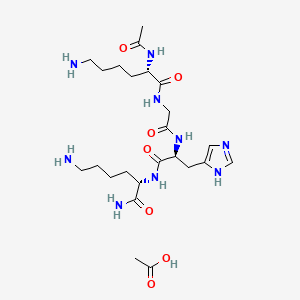
2,4-Difluoro-3-methoxy-5-(methylthio)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-3-methoxy-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H8F2O2S and a molecular weight of 218.22 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methylthio group attached to a benzaldehyde core. It is used in various chemical syntheses and research applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 2,4-Difluoro-3-methoxy-5-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes the introduction of fluorine atoms and methoxy groups onto a benzaldehyde ring through electrophilic aromatic substitution reactions. The methylthio group can be introduced via nucleophilic substitution reactions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts .
Analyse Des Réactions Chimiques
2,4-Difluoro-3-methoxy-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Applications De Recherche Scientifique
2,4-Difluoro-3-methoxy-5-(methylthio)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,4-Difluoro-3-methoxy-5-(methylthio)benzaldehyde exerts its effects involves interactions with specific molecular targets. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-Difluoro-3-methoxy-5-(methylthio)benzaldehyde include:
2,3-Difluoro-5-methoxy-4-(methylthio)benzaldehyde: Differing in the position of fluorine atoms.
2,5-Difluoro-4-(methylthio)benzaldehyde: Lacking the methoxy group.
2,4-Difluoro-3-methoxybenzaldehyde: Lacking the methylthio group. These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and behavior.
Propriétés
Formule moléculaire |
C9H8F2O2S |
|---|---|
Poids moléculaire |
218.22 g/mol |
Nom IUPAC |
2,4-difluoro-3-methoxy-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H8F2O2S/c1-13-9-7(10)5(4-12)3-6(14-2)8(9)11/h3-4H,1-2H3 |
Clé InChI |
PJNLZLKZZNJLJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1F)SC)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
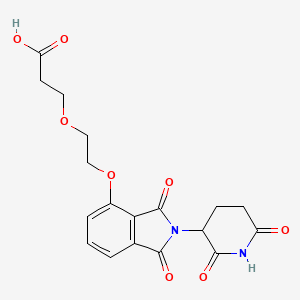
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)

![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)

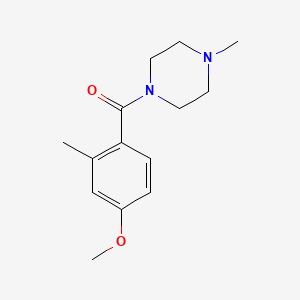
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)



